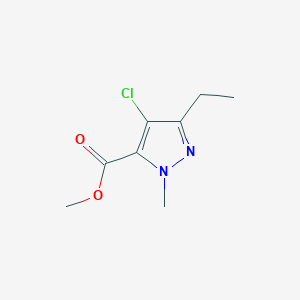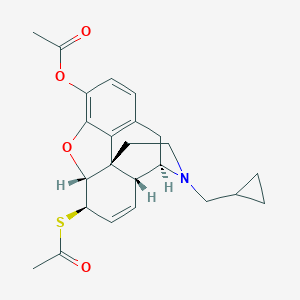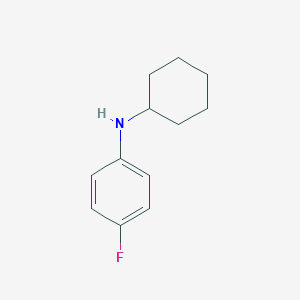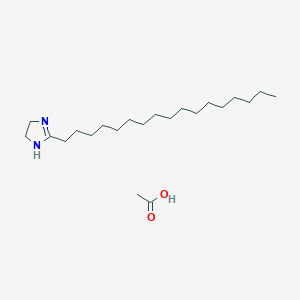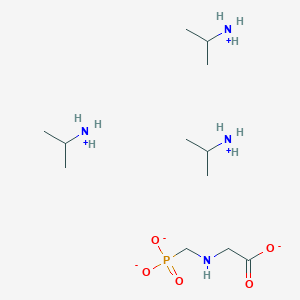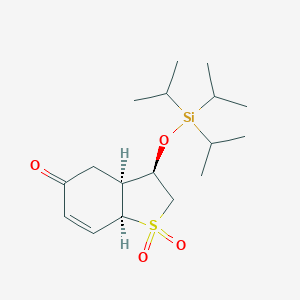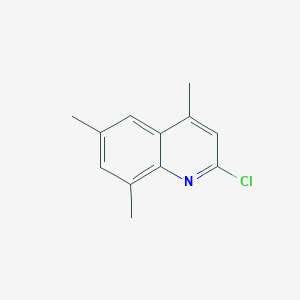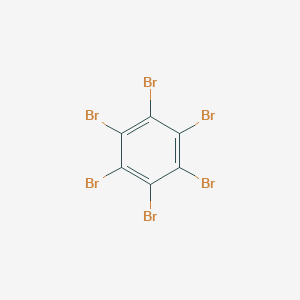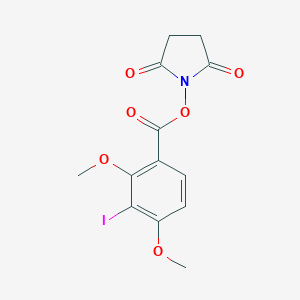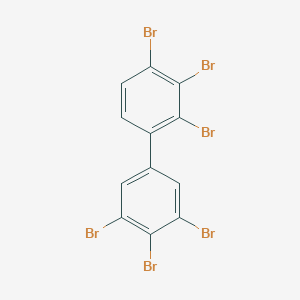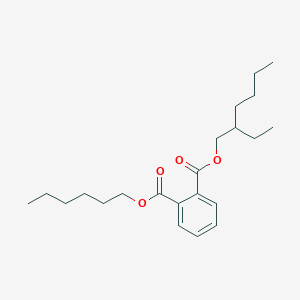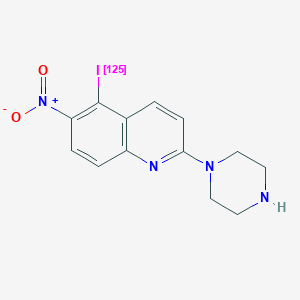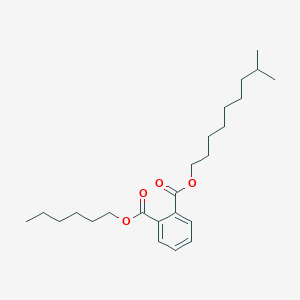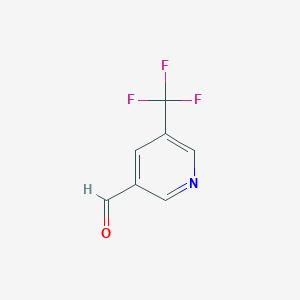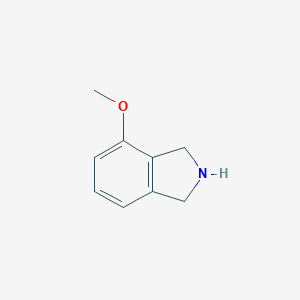
4-Methoxyisoindoline
Übersicht
Beschreibung
4-Methoxyisoindoline is a chemical compound with the IUPAC name 2,3-dihydro-1H-isoindol-4-yl methyl ether hydrochloride . It has a molecular weight of 185.65 .
Molecular Structure Analysis
The InChI code for 4-Methoxyisoindoline is1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H . This indicates that the compound has a complex structure involving carbon, hydrogen, nitrogen, and oxygen atoms. Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyisoindoline are not available, similar compounds often undergo various chemical reactions, including redox processes and bond cleavage .Physical And Chemical Properties Analysis
4-Methoxyisoindoline is a solid substance that should be stored in an inert atmosphere at room temperature . .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Isoindoline derivatives, such as N-isoindoline-1,3-diones, have gained significant attention for their potential use in pharmaceutical synthesis . They are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
Biological Applications
Indole derivatives, which include isoindoline derivatives, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Chemical Synthesis
“4-Methoxyisoindoline” is a chemical compound that can be used in the synthesis of various other compounds . It is often used as a starting material or intermediate in the synthesis of more complex molecules .
Natural Products Chemistry
Isoindole structures, including “4-Methoxyisoindoline”, are found in several natural and pharmaceutical compounds . They have attracted scientists for decades due to their unique chemical properties . For example, isoindole structures are found in indolocarbazoles, macrocyclic polyketides (cytochalasan alkaloids), the aporhoeadane alkaloids, meroterpenoids from Stachybotrys species, and anthraquinone-type alkaloids .
Medicinal Chemistry
Isoindoline derivatives, including “4-Methoxyisoindoline”, have been explored for their potential medicinal properties . They have been found in several drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Biological Research
“4-Methoxyisoindoline” and other isoindoline derivatives are often used in biological research due to their diverse biological activities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Herbicides and Colorants
Isoindoline derivatives, such as N-isoindoline-1,3-diones, have potential use in diverse fields such as herbicides and colorants . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Polymer Additives
Isoindoline derivatives can also be used as polymer additives . They can enhance the properties of polymers, making them more suitable for specific applications .
Organic Synthesis
Isoindoline derivatives are often used in organic synthesis . They can act as building blocks or intermediates in the synthesis of more complex organic compounds .
Photochromic Materials
Isoindoline derivatives have potential applications in the development of photochromic materials . These materials change color in response to light, making them useful in various applications, such as eyewear, textiles, and security inks .
Fluorescent Probes and Synthetic Dyes
Isoindolinones, which include “4-Methoxyisoindoline”, are useful in materials science as fluorescent probes and synthetic dyes . They can be used to visualize and track biological processes, making them valuable tools in research .
Medicinal Chemistry and Chemical Biology
The fused analogues of isoindolinones also have a wide range of applications in medicinal chemistry and chemical biology . They can be used to develop new therapeutic agents and study biological processes .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-2-3-7-5-10-6-8(7)9/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSDKAYJZLMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564156 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyisoindoline | |
CAS RN |
127168-73-4 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

